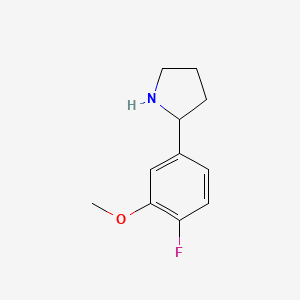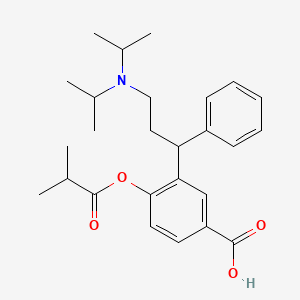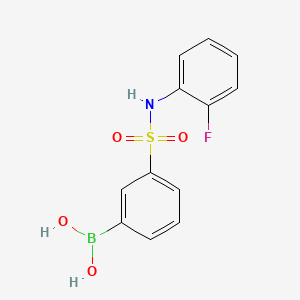
(3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfamoyl group and a fluorophenyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-fluoroaniline with chlorosulfonic acid to form the corresponding sulfamoyl chloride intermediate.
Coupling with Phenylboronic Acid: The sulfamoyl chloride intermediate is then reacted with phenylboronic acid under basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid is used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions .
Biology and Medicine
In biology and medicine, this compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its ability to form stable carbon-carbon bonds makes it a key reagent in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The fluorophenyl and sulfamoyl groups further enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler analog that lacks the sulfamoyl and fluorophenyl groups.
(3-(N-Phenylsulfamoyl)phenyl)boronic Acid: Similar structure but without the fluorine substitution.
(3-(N-(2-Chlorophenyl)sulfamoyl)phenyl)boronic Acid: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs. This makes it a more versatile and effective reagent in various chemical and biological applications.
Propiedades
Número CAS |
1449142-51-1 |
|---|---|
Fórmula molecular |
C12H11BFNO4S |
Peso molecular |
295.10 g/mol |
Nombre IUPAC |
[3-[(2-fluorophenyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H11BFNO4S/c14-11-6-1-2-7-12(11)15-20(18,19)10-5-3-4-9(8-10)13(16)17/h1-8,15-17H |
Clave InChI |
CSHNEUKEFGIIOZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


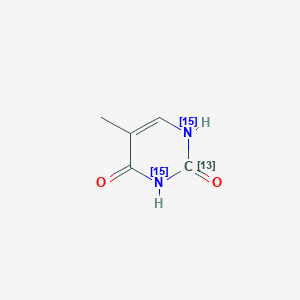
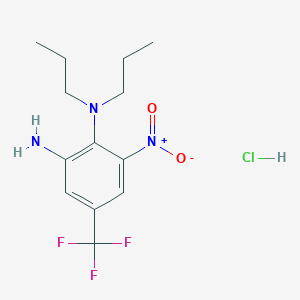
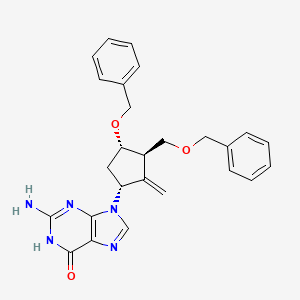

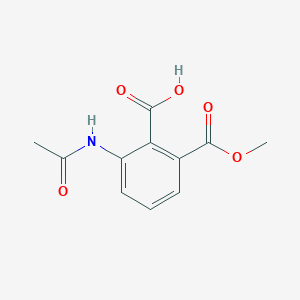

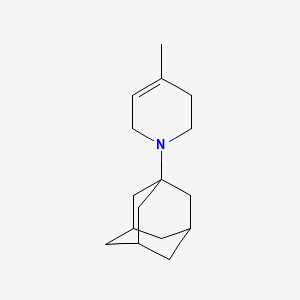
![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)

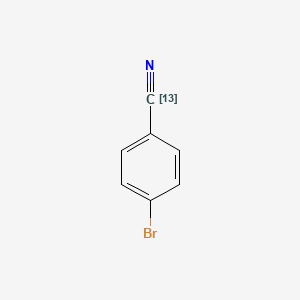
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
